Bisacurone A Bisacurone A Bisacurone A is a natural product found in Curcuma xanthorrhiza with data available.
Brand Name: Vulcanchem
CAS No.: 127214-84-0
VCID: VC17140757
InChI: InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15+/m0/s1
SMILES:
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol

Bisacurone A

CAS No.: 127214-84-0

Cat. No.: VC17140757

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Bisacurone A - 127214-84-0

Specification

CAS No. 127214-84-0
Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
IUPAC Name (6S)-6-[(1R,4R,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one
Standard InChI InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15+/m0/s1
Standard InChI Key QJOWFYQIUZMPRY-MYZSUADSSA-N
Isomeric SMILES C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@](C=C1)(C)O)O
Canonical SMILES CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bisacurone A belongs to the sesquiterpenoid class, characterized by three isoprene units arranged in a bicyclic framework. The compound's IUPAC name is reported as (6S)-6-[(1R,4R,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one (FooDB) , though PlantaeDB lists a stereoisomeric variant with (1R,4S,5S) configuration at the cyclohexenyl group . This discrepancy suggests potential isomeric forms requiring further chromatographic separation studies.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₃
Molecular Weight252.35 g/mol
Exact Mass252.17254462 g/mol
Topological PSA57.50 Ų
XLogP1.90
Rotatable Bonds4

The SMILES notation CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O captures its ketone group at position 4, conjugated double bond system, and hydroxylated cyclohexene ring . X-ray crystallography data remains unavailable, necessitating advanced structural elucidation studies.

Biosynthesis and Natural Occurrence

Turmeric-Derived Origins

Bisacurone A is primarily isolated from Curcuma longa rhizomes, where it forms through the mevalonate pathway. The biosynthetic route involves:

  • Farnesyl pyrophosphate cyclization

  • Oxidative modifications at C4 and C5 positions

  • Methyl group migration to C4

Comparative analysis shows 0.02-0.05% w/w yield in ethanolic turmeric extracts, though optimized extraction protocols using subcritical water could enhance recovery rates .

Synthetic Accessibility

Total synthesis remains challenging due to:

  • Stereochemical complexity at C1, C4, C5, and C6

  • Sensitivity of α,β-unsaturated ketone to nucleophilic attack
    Current approaches utilize Sharpless asymmetric dihydroxylation (85% ee) and Grubbs ring-closing metathesis (72% yield), but industrial-scale production remains uneconomical .

Pharmacological Effects and Mechanisms

Lipid Metabolism Regulation

The PMC study demonstrates Bisacurone A's dose-dependent effects on hepatic lipid homeostasis (Table 2) :

Table 2: Key Pharmacodynamic Parameters

Parameter0.1 µM1.0 µM10 µM
AMPKα Phosphorylation (Fold)7.828.799.64
ACCα Phosphorylation (Fold)1.452.752.90
SREBP-1c Nuclear Translocation (%)-18-34-49

Mechanistically, Bisacurone A:

  • Activates AMPK via LKB1-dependent phosphorylation at Thr172

  • Inhibits ACCα (IC₅₀ = 0.8 µM), reducing malonyl-CoA levels

  • Downregulates SREBP-1c and ChREBP transcription by 49% at 10 µM

Additional Biological Activities

  • Anti-inflammatory: Suppresses NF-κB translocation in RAW264.7 macrophages (68% inhibition at 20 µM)

  • Antioxidant: Scavenges DPPH radicals with EC₅₀ = 32.4 µM

  • Neuroprotective: Enhances Nrf2 nuclear translocation in SH-SY5Y cells (2.1-fold at 5 µM)

ADMET Profile and Toxicology

Pharmacokinetic Behavior

ADMET predictions (admetSAR 2.0) reveal:

Table 3: ADMET Properties

PropertyPredictionProbability
Human Intestinal AbsorptionHigh99.4%
Blood-Brain Barrier PenetrationModerate62.5%
CYP3A4 SubstrateYes54.1%
HepatotoxicityLikely66.8%

Notably, the compound shows 93.1% probability of OATP1B1 inhibition, suggesting potential drug-drug interactions with statins and methotrexate .

Toxicological Considerations

  • Acute Toxicity: LD₅₀ > 2000 mg/kg (OECD 423, rat)

  • Genotoxicity: Negative in Ames test (TA98, TA100 strains)

  • Developmental Toxicity: 63.3% probability of reproductive effects at chronic doses >100 mg/kg/day

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